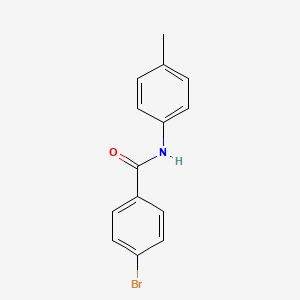

4-bromo-N-(4-methylphenyl)benzamide

Description

Contextualization within the Class of Substituted Benzamides

Substituted benzamides are a large and diverse class of organic compounds that share a common benzamide (B126) functional group. The versatility of this scaffold allows for the introduction of various substituents on both the phenyl ring and the amide nitrogen, leading to a wide array of molecules with distinct chemical and physical properties. The specific placement of the bromo and methylphenyl groups in 4-bromo-N-(4-methylphenyl)benzamide influences its electronic properties, solubility, and potential for intermolecular interactions, setting it apart from other substituted benzamides.

Importance of Benzamide Derivatives in Contemporary Chemical Science

Benzamide derivatives are of significant importance in modern chemical science, primarily due to their wide-ranging biological activities. They are key components in the development of new therapeutic agents. For instance, various substituted benzamides have been investigated as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer treatment. nih.govnih.govsemanticscholar.org The amide linkage is a crucial feature in many pharmaceutical compounds, and the ability to modify the benzamide structure provides a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of potential drugs.

Research Rationale and Scope for this compound

The research interest in this compound often stems from its utility as a building block in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various aryl groups. This makes it a valuable intermediate for creating libraries of compounds for biological screening.

For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as novel FGFR1 inhibitors. nih.govnih.govsemanticscholar.org In such studies, the 4-bromo-N-arylbenzamide core serves as a foundational structure that can be systematically modified to explore structure-activity relationships. The synthesis of this compound itself is a key step in accessing these more complex and potentially therapeutic molecules. While detailed biological evaluations of this specific compound are not extensively reported in standalone studies, its role as a precursor in the synthesis of biologically active molecules underscores its research significance.

Compound Data

Below are tables detailing the key properties and identification information for the compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₄H₁₂BrNO | 290.16 |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | C₁₅H₁₄BrNO₃ | 352.18 |

| N-(4-methylphenyl)benzamide | C₁₄H₁₃NO | 211.26 |

| 4-bromo-benzoyl chloride | C₇H₄BrClO | 219.46 |

| 4-bromo-N-tert-butyl-benzamide | C₁₁H₁₄BrNO | 272.14 |

Table 2: Compound Identifiers

| Compound Name | CAS Number | PubChem CID |

| This compound | 299422-35-8 | 853352 |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | Not Available | Not Available |

| N-(4-methylphenyl)benzamide | 582-78-5 | 11409 |

| 4-bromo-benzoyl chloride | 586-75-4 | 11468 |

| 4-bromo-N-tert-butyl-benzamide | 42498-38-4 | 98863 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

4-bromo-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12BrNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |

InChI Key |

OJFBXPPGXZYTDJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo N 4 Methylphenyl Benzamide

Retrosynthetic Analysis and Precursor Design

The primary strategy for synthesizing 4-bromo-N-(4-methylphenyl)benzamide involves a retrosynthetic disconnection at the amide bond (C-N bond). This approach simplifies the target molecule into two readily available precursor fragments.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection leads to two key synthons:

An acyl cation synthon derived from 4-bromobenzoic acid.

An amine synthon, which is 4-methylaniline (p-toluidine).

The practical chemical equivalents, or precursors, for these synthons are commercially available and form the foundation of the synthetic pathways. The most common precursors are:

4-bromobenzoic acid: Used in coupling reagent-mediated amidation.

4-bromobenzoyl chloride: An activated form of the carboxylic acid, used for direct reaction with the amine.

4-methylaniline (p-toluidine): The amine component in the reaction.

This retrosynthetic strategy is a common approach for forming benzanilides, as demonstrated in the synthesis of related structures where a substituted benzoic acid or its acyl chloride is reacted with an aniline (B41778) derivative. researchgate.netorgsyn.orgresearchgate.net

Optimized Reaction Pathways for Amide Bond Formation

The formation of the amide bond between the 4-bromobenzoyl moiety and 4-methylaniline is the critical step in the synthesis. This can be achieved through several optimized protocols.

Coupling Reagent-Mediated Amidation Protocols

This method involves the activation of the carboxylic acid group of 4-bromobenzoic acid with a coupling reagent to facilitate the nucleophilic attack by 4-methylaniline. A variety of coupling reagents are available, each with a distinct mechanism of action, generally involving the formation of a highly reactive acyl-substituted intermediate. sigmaaldrich.comuniurb.it

Common coupling reagents include carbodiimides and phosphonium (B103445) or aminium salts. For instance, the synthesis of a similar amide, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, utilizes N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (B28879) (DMAP). mdpi.com In this process, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. Another example is the use of titanium tetrachloride (TiCl4) as a coupling reagent for the amidation of 4-bromobenzoic acid with (S)-1-phenylethanamine, which resulted in an excellent yield of 93%. researchgate.net

The choice of coupling reagent is crucial and can impact reaction efficiency, yield, and the ease of purification. bachem.com Phosphonium and aminium reagents like PyBOP, HBTU, and HATU are popular because they lead to high coupling rates and fewer side reactions. sigmaaldrich.combachem.com These reagents convert the carboxylic acid into reactive esters (e.g., OBt or OAt esters), which are more susceptible to aminolysis than the free acid. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Activating Group | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide) | Forms O-acylisourea intermediate | Effective and inexpensive; byproduct (DCU) can be difficult to remove. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms OBt active ester | High coupling efficiency; byproducts are water-soluble. bachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms OBt active ester | Widely used in solid-phase and solution synthesis; water-soluble byproducts. bachem.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms OAt active ester | Highly efficient, especially for sterically hindered couplings. sigmaaldrich.com |

| Other | TiCl₄ (Titanium tetrachloride) | Forms a titanium-based activated intermediate | Demonstrated high yield in related syntheses. researchgate.net |

Alternative Synthetic Routes (e.g., from Acyl Chlorides and Amines)

A highly effective and direct alternative to using coupling reagents is the reaction between an acyl chloride and an amine. This pathway, often performed under Schotten-Baumann conditions, involves the reaction of 4-bromobenzoyl chloride with 4-methylaniline.

The synthesis of 4-Bromo-N-(2-nitrophenyl)benzamide from 4-bromobenzoyl chloride and 2-nitroaniline (B44862) serves as a direct procedural model for this approach. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct that is formed. orgsyn.org This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The high reactivity of the acyl chloride allows for rapid and often high-yielding amide formation. orgsyn.orgprepchem.com

Reaction Condition Parameters and Process Optimization

Optimizing reaction parameters such as the solvent, temperature, and reaction time is essential for maximizing yield and purity while minimizing side reactions.

Solvent System Selection and Effects

The choice of solvent depends primarily on the synthetic route employed.

For coupling reagent-mediated reactions , aprotic solvents like Dichloromethane (B109758) (DCM) are frequently used. mdpi.com DCM is effective at dissolving the reactants and coupling reagents while remaining inert.

For reactions involving acyl chlorides , solvents such as acetonitrile (B52724) or dichloromethane are common choices. orgsyn.orgresearchgate.net Acetonitrile was used for the synthesis of 4-Bromo-N-(2-nitrophenyl)benzamide, while DCM was used for 2-Iodo-N-phenylbenzamide. orgsyn.orgresearchgate.net

Pyridine can sometimes serve as both a solvent and the base required to neutralize HCl in acyl chloride reactions. researchgate.net

For workup and purification , ethyl acetate (B1210297) is often used to extract the product, which is then purified via column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent. chemicalbook.com

Temperature and Reaction Time Regimes

Temperature and reaction duration are tailored to the specific reactivity of the chosen precursors and reagents.

Coupling Reagent Protocols: These reactions often require initial cooling to control the exothermic activation step. For example, in a DCC/DMAP coupling, the reaction mixture is cooled to 0 °C before the addition of DCC and then stirred at room temperature for an extended period, such as 18 hours, to ensure completion. mdpi.com

Acyl Chloride Protocols: Reactions with highly reactive acyl chlorides also benefit from temperature control. A typical procedure involves cooling the acyl chloride solution to between 0-5 °C before the dropwise addition of the amine and base solution. orgsyn.orgprepchem.com This minimizes potential side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature and may run for a shorter duration, for example, 1 to 1.5 hours. orgsyn.orgresearchgate.net

The progress of the reaction is typically monitored using Thin Layer Chromatography (TLC) to determine the point of completion. mdpi.comchemicalbook.com

Table 2: Summary of Reaction Condition Examples

| Synthetic Route | Reactants | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Acyl Chloride | 4-bromobenzoyl chloride, 2-nitroaniline | Acetonitrile | Reflux | 1 hour | - | researchgate.net |

| Acyl Chloride | 2-iodobenzoyl chloride, aniline, triethylamine | Dichloromethane | 2 °C to 22 °C | 1.5 hours | 89% | orgsyn.org |

| Coupling Reagent | Pyrazine carboxylic acid, 4-Bromo-3-methyl aniline, DCC, DMAP | Dichloromethane | 0 °C to RT | 18 hours | 83% | mdpi.com |

| Coupling Reagent | 4-bromobenzoic acid, (S)‐1‐phenylethanamine, TiCl₄, pyridine | Pyridine | - | - | 93% | researchgate.net |

Catalyst Utilization and Efficiency

The formation of the amide bond in this compound can be effectively catalyzed by a variety of reagents. The choice of catalyst is crucial for activating the carboxylic acid or its derivative, thereby facilitating the nucleophilic attack of the amine.

One prominent method involves the use of coupling reagents that activate the carboxylic acid. For instance, the synthesis of a structurally similar compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, was achieved with an excellent yield of 93% using titanium tetrachloride (TiCl₄) as a coupling reagent in the presence of pyridine, which acts as a base and solvent. researchgate.net This high efficiency suggests that a similar approach could be highly effective for the synthesis of this compound.

Another effective catalytic system involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an acylation catalyst like 4-dimethylaminopyridine (DMAP). This combination is known to facilitate the synthesis of various amides. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a related benzamide (B126) derivative, was successfully carried out using DCC and DMAP, resulting in a yield of 83%. mdpi.com

Copper-catalyzed amidation of aryl halides also presents a viable and efficient route. This methodology utilizes a copper(I) iodide (CuI) catalyst with a diamine ligand, which is particularly useful for coupling aryl halides with amides. nih.gov This approach is noted for its tolerance of various functional groups. nih.gov

Furthermore, palladium catalysts are employed, particularly in Suzuki-Miyaura cross-coupling reactions, to form arylated benzamide analogues. researchgate.netmdpi.com For instance, a palladium(0) catalyst was used to synthesize derivatives of (S)-4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields (62-89%). researchgate.net

The efficiency of these catalysts is a critical factor, with systems like TiCl₄ and DCC/DMAP demonstrating high yields in the synthesis of analogous compounds.

Table 1: Catalyst Efficiency in the Synthesis of Related Benzamides

| Catalyst/Reagent | Related Compound | Yield (%) | Reference |

|---|---|---|---|

| Titanium tetrachloride (TiCl₄) / Pyridine | (S)-4-bromo-N-(1-phenylethyl)benzamide | 93 | researchgate.net |

| DCC / DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83 | mdpi.com |

| Palladium(0) | (S)-4-bromo-N-(1-phenylethyl)benzamide analogues | 62-89 | researchgate.net |

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The most common techniques employed are chromatographic separations and recrystallization.

Column chromatography using silica gel is a widely reported method for the purification of benzamide derivatives. nanobioletters.comchemicalbook.com The crude product is dissolved in a suitable solvent and passed through a column packed with silica gel. An eluent, typically a mixture of solvents with varying polarities, is used to separate the desired compound from impurities.

For instance, in the synthesis of N-p-tolylbenzamide, a structurally similar compound, the crude product was purified by column chromatography on silica gel using dichloromethane (CH₂Cl₂) as the eluent. nanobioletters.com In another example, the purification of 4-bromo-N-(4-methylbenzyl)benzamide was achieved using column chromatography on silica gel with a hexane/ethyl acetate eluent system. chemicalbook.com The choice of eluent is critical and is often determined by monitoring the separation using thin-layer chromatography (TLC).

Recrystallization is a common final step to obtain highly pure crystalline this compound. This technique involves dissolving the crude or column-purified product in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

For example, in the synthesis of 4-bromo-N-tert-butyl-benzamide, the crude crystals were stirred with ether, cooled, and filtered to obtain the purified product. prepchem.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Considerations for Synthetic Yield Enhancement

Several factors can be optimized to enhance the synthetic yield of this compound.

The choice of catalyst and coupling agent is paramount. As demonstrated, catalysts like titanium tetrachloride can lead to very high yields. researchgate.net The reaction conditions, including temperature and reaction time, also play a significant role. For example, the synthesis of 4-bromo-N-(4-methylbenzyl)benzamide was carried out at 80°C for 4 hours. chemicalbook.com

The nature of the starting materials and the solvent system are also important considerations. The use of an appropriate base, such as pyridine or triethylamine, can be critical for neutralizing any acidic byproducts and driving the reaction to completion. researchgate.net

Table 2: Summary of Synthetic and Purification Parameters for Related Benzamides

| Parameter | Details from Related Syntheses | Reference |

|---|---|---|

| Starting Materials | 4-bromobenzoic acid and an amine | researchgate.net |

| Catalyst/Reagent | Titanium tetrachloride, DCC/DMAP | researchgate.netmdpi.com |

| Solvent | Pyridine, Dichloromethane | researchgate.netmdpi.com |

| Purification | Column chromatography (Silica gel), Recrystallization | nanobioletters.comchemicalbook.comprepchem.com |

| Reported Yields | Up to 93% | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4 Bromo N 4 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis (e.g., Chemical Shifts, Integration, Coupling Constants)

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The spectrum of 4-bromo-N-(4-methylphenyl)benzamide is expected to show distinct signals corresponding to the protons on the two aromatic rings, the amide N-H proton, and the methyl group protons.

The key features anticipated in the ¹H NMR spectrum are:

Amide Proton (N-H): A single, often broad, signal is expected for the amide proton, typically appearing in the downfield region of the spectrum. Its chemical shift can be sensitive to the solvent, concentration, and temperature.

Aromatic Protons: The protons on the two phenyl rings will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The 4-bromobenzamide (B181206) ring will exhibit an AA'BB' system, appearing as two doublets due to the symmetrical substitution. The N-(4-methylphenyl) ring will also show an AA'BB' pattern of two doublets.

Methyl Protons (-CH₃): The methyl group attached to the p-tolyl ring will give rise to a sharp singlet, as it has no adjacent protons to couple with. This signal is expected in the upfield region of the aromatic spectrum.

The integration of these peaks will correspond to the number of protons in each environment (1H for NH, 4H for the bromophenyl ring, 4H for the tolyl ring, and 3H for the methyl group). Coupling constants (J values) for the aromatic protons will be in the typical range for ortho-coupling in benzene (B151609) rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Amide (N-H) | ~10.12 | Singlet (broad) | 1H | N/A |

| Aromatic (H-2', H-6') | ~7.94 | Doublet | 2H | ~8.5 |

| Aromatic (H-3', H-5') | ~7.72 | Doublet | 2H | ~8.5 |

| Aromatic (H-2, H-6) | ~7.67 | Doublet | 2H | ~8.4 |

| Aromatic (H-3, H-5) | ~7.17 | Doublet | 2H | ~8.4 |

| Methyl (-CH₃) | ~2.33 | Singlet | 3H | N/A |

Predicted values are based on data from analogous compounds and standard NMR principles. rsc.orgrsc.orgrsc.org

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within a molecule. Due to the lack of symmetry, this compound is expected to show nine distinct signals in the aromatic region, one for the carbonyl carbon, and one for the methyl carbon.

Key expected signals include:

Carbonyl Carbon (C=O): This signal will appear significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The eight aromatic carbons will resonate in the δ 115-140 ppm range. The carbon atom bonded to the bromine (ipso-carbon) is subject to the 'heavy atom effect', which causes a shielding effect and an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons attached to the nitrogen and the carbonyl group will be shifted further downfield.

Methyl Carbon (-CH₃): This carbon will appear at the most upfield position, typically around δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165.5 |

| Aromatic (C-4') | ~127.6 (C-Br) |

| Aromatic (C-1) | ~135.5 |

| Aromatic (C-4) | ~138.4 |

| Aromatic (C-1') | ~134.8 |

| Aromatic (C-2', C-6') | ~128.4 |

| Aromatic (C-3', C-5') | ~131.8 |

| Aromatic (C-2, C-6) | ~129.3 |

| Aromatic (C-3, C-5) | ~122.1 |

| Methyl (-CH₃) | ~21.4 |

Predicted values are based on data from analogous compounds and established substituent effects. rsc.orgrsc.orgstackexchange.com

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC, COSY)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would confirm the ortho-coupling between adjacent protons on both aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the aromatic proton signals to their corresponding carbon signals.

Nitrogen-15 (¹⁵N) NMR for Amide Linkage Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom in the amide linkage. huji.ac.ilncsu.edu For secondary amides, the ¹⁵N chemical shift typically falls within the range of 110-160 ppm relative to liquid ammonia. science-and-fun.de The precise chemical shift is influenced by the electronic environment, including conjugation and hydrogen bonding.

More sensitive techniques, such as ¹H-¹⁵N HMBC, are often used. This 2D experiment would show a correlation between the amide nitrogen and nearby protons, such as the amide proton itself (one-bond correlation) and the aromatic protons on the adjacent rings (two- and three-bond correlations), providing definitive evidence for the structure of the amide linkage.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Amide and Aromatic Moieties

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

Aromatic C-H Stretch: Absorption bands for the C-H stretching of the aromatic rings typically appear just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band, characteristic of the carbonyl stretching vibration in an amide, is expected around 1680-1650 cm⁻¹. This is one of the most prominent peaks in the spectrum.

Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears in the region of 1550-1510 cm⁻¹ for secondary amides.

Aromatic C=C Stretch: Medium to weak intensity bands for the carbon-carbon double bond stretching within the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration typically gives a weak to medium absorption in the far-infrared region, often below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium-Weak |

| Amide I (C=O Stretch) | Amide Carbonyl | 1680 - 1650 | Strong |

| Amide II (N-H Bend) | Secondary Amide | 1550 - 1510 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

Data based on general IR correlation tables and spectra of similar compounds. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-4-bromobenzamide |

| 4-bromo-N-propylbenzamide |

| 4-BROMOBENZAMIDE |

| 4-Bromo-N-methylbenzamide |

| N-(2-Bromo-4-methylphenyl)benzamide |

Spectroscopic Signatures of Hydrogen Bonding Interactions

The molecular structure of this compound contains key functional groups, the amide N-H and the carbonyl C=O, which are capable of forming hydrogen bonds. These interactions are pivotal in defining the solid-state architecture of the compound. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor.

In related benzamide (B126) structures, intermolecular N—H⋯O hydrogen bonds are a common and dominant feature, often linking molecules into chains or more complex networks. researchgate.netnih.gov For instance, in the crystal structure of N-(4-Methylphenyl)benzamide, molecules are linked into chains along the b-axis direction by N—H⋯O hydrogen bonds. researchgate.net Similarly, intramolecular N—H⋯O hydrogen bonds can occur, leading to the formation of stable ring motifs, as observed in the structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide which features an S(6) ring. nih.gov

The presence and strength of these hydrogen bonds in this compound can be detected spectroscopically. In Infrared (IR) spectroscopy, intermolecular hydrogen bonding typically causes a broadening and a shift to lower frequency (red shift) of the N-H stretching vibration band compared to the free N-H group. The C=O stretching vibration may also shift to a lower wavenumber. The specific frequencies of these shifts provide insight into the geometry and strength of the hydrogen-bonding network.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which serves to unequivocally confirm the elemental formula of the compound. For this compound, the molecular formula is C₁₄H₁₂BrNO. HRMS can distinguish the exact mass of this compound from other potential compounds that may have the same nominal mass. The theoretically calculated exact mass is compared against the experimentally measured value. A close correlation between the two values, typically within a few parts per million (ppm), validates the proposed elemental composition. This technique was used to confirm the structure of the related compound N-(4-methylbenzyl)benzamide. researchgate.net

Table 1: Theoretical Isotopic Mass for C₁₄H₁₂BrNO

| Isotope Formula | Exact Mass (Da) |

| C₁₄H₁₂⁷⁹BrNO | 305.01533 |

| C₁₄H₁₂⁸¹BrNO | 307.01328 |

This table presents the calculated exact masses for the two major isotopologues of the compound due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br).

In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak. A key feature is the presence of two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 305 and 307, respectively. This characteristic 1:1 isotopic pattern is a definitive signature of the presence of a single bromine atom in the molecule, arising from the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. miamioh.edu

The fragmentation pattern provides further structural confirmation. The initial fragmentation often involves the cleavage of the most labile bonds. Common fragmentation pathways for benzamides include the loss of the bromine atom or cleavage at the amide bond. miamioh.eduresearchgate.net

Key Expected Fragmentation Steps:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 226, corresponding to [M-Br]⁺.

Amide Bond Cleavage (Alpha Cleavage): Fragmentation of the C-N bond can occur in two ways:

Formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺), which would produce characteristic isotopic peaks at m/z 183 and 185. This cation can further lose a carbon monoxide (CO) group to yield the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157.

Formation of the N-(4-methylphenyl) fragment ion.

Further Fragmentation: The phenyl moiety is known to produce a characteristic ion at m/z 77. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |

| 305/307 | Molecular Ion [M]⁺ | [C₁₄H₁₂BrNO]⁺ |

| 226 | [M-Br]⁺ | [C₁₄H₁₂NO]⁺ |

| 183/185 | 4-bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155/157 | 4-bromophenyl cation | [C₆H₄Br]⁺ |

| 106 | 4-methylphenyl isocyanate cation | [C₈H₇N]⁺ |

| 91 | Tropylium ion (from tolyl group) | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Elemental Compositional Analysis (e.g., CHNS/O)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This method provides an empirical validation of the compound's purity and elemental composition. researchgate.netresearchgate.net The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₁₄H₁₂BrNO. A close agreement between the experimental and calculated values is a strong indicator of the sample's identity and purity.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | C₁₄H₁₂BrNO | 54.92 | Expected to be close to 54.92 |

| Hydrogen (H) | C₁₄H₁₂BrNO | 3.95 | Expected to be close to 3.95 |

| Nitrogen (N) | C₁₄H₁₂BrNO | 4.58 | Expected to be close to 4.58 |

| Oxygen (O) | C₁₄H₁₂BrNO | 5.23 | Expected to be close to 5.23 |

| Bromine (Br) | C₁₄H₁₂BrNO | 26.10 | Typically not measured directly |

Crystallographic and Structural Analysis of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction (SCXRD) data for the compound this compound is not publicly available at this time.

Consequently, a complete analysis of its crystal structure, including its crystal system, space group, unit cell parameters, molecular conformation, bond lengths, bond angles, dihedral angles, and intermolecular interactions, cannot be provided.

While crystallographic studies have been conducted on structurally similar benzamide derivatives, these findings cannot be directly extrapolated to this compound, as minor changes in molecular structure, such as the position of a substituent, can significantly impact the crystal packing and solid-state architecture.

For context, studies on related compounds such as 4-bromo-N-phenylbenzamide nih.govnih.gov and 3-methyl-N-(4-methylphenyl)benzamide researchgate.net reveal common features in this class of molecules, including:

Non-planar molecular conformations: The aromatic rings are typically twisted relative to each other and to the central amide plane. nih.govnih.govresearchgate.net

Intermolecular hydrogen bonding: The presence of N-H and C=O groups facilitates the formation of hydrogen-bonded networks, often leading to the assembly of molecules into chains or more complex three-dimensional structures. nih.govnih.govresearchgate.net

However, the specific geometric parameters and the precise nature of the intermolecular interactions are unique to each compound and can only be determined through experimental SCXRD analysis.

Researchers seeking to understand the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment to determine its crystal structure. Such an investigation would provide the definitive data required for a thorough analysis as outlined in the requested article structure.

Crystallographic Investigations and Solid State Structural Analysis

Intermolecular Interactions in the Solid State

C-H…O and C-H…π Interactions

Similarly, in other related benzamide (B126) derivatives, weak C-H…O hydrogen bonds are observed, which, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal packing. For example, in 4-bromo-N-(2-hydroxyphenyl)benzamide, weak C-H···O hydrogen bonds link molecular chains into sheets. nih.gov The presence of the electron-donating methyl group on the N-phenyl ring in 4-bromo-N-(4-methylphenyl)benzamide is expected to influence the electronic nature of the aromatic ring, potentially modulating the strength and geometry of these C-H…π interactions.

Table 1: Examples of C-H…O and C-H…π Interactions in Related Benzamide Structures

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| C-H···π | C-H···Cg | 0.95 | 2.89 | 3.693(3) | 143 | nih.gov |

Note: Data is for the analogous compound 4-bromo-N-phenylbenzamide. Cg denotes the centroid of the aromatic ring.

Other Supramolecular Interactions (e.g., Halogen Bonds)

The bromine atom in this compound is a potential participant in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. In the crystal structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, a short Br···O contact of 3.2018 (12) Å is observed, which is indicative of a halogen bond. researchgate.net This interaction, along with weak C-H···Br interactions, contributes to the formation of R2(8) ring motifs. researchgate.net It is therefore highly probable that the bromine atom in this compound also engages in similar halogen bonding with oxygen or other suitable acceptor atoms in its crystal structure, further directing the supramolecular assembly.

Crystal Packing Arrangements and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions leads to distinct crystal packing arrangements. A common feature in related benzamides is the formation of one-dimensional chains through strong N-H···O hydrogen bonds between the amide groups. nih.govnih.gov For example, in N-(4-methylphenyl)benzamide, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds. nih.gov

In the case of 4-bromo-N-phenylbenzamide, these chains are organized into a three-dimensional network via C-H···π interactions. nih.gov For 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O-H···O and N-H···O hydrogen bonds, forming chains that are then connected by weak C-H···O interactions to create sheets. These sheets enclose R(17) and R(9) ring motifs. nih.gov The specific crystal packing of this compound will be a result of the energetic balance between these various interactions, likely leading to a densely packed and stable crystalline solid.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, Hirshfeld surface analysis revealed that O···H/H···O contacts, corresponding to hydrogen bonds, are the most significant, contributing 25.8% to the total surface area. Br···H/H···Br and C···H/H···C contacts accounted for 12.2% and 9.8%, respectively. This quantitative data underscores the importance of hydrogen bonding in the crystal packing. A similar analysis for this compound would be expected to show significant contributions from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts, providing a detailed picture of the hierarchy of interactions that govern its solid-state structure. The red spots on the dnorm surface would highlight the specific locations of these close contacts.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Sulfonamide Compound

| Contact Type | Contribution (%) |

| H···H | Not specified |

| O···H/H···O | 25.8 |

| C···H/H···C | 9.8 |

| Br···H/H···Br | 12.2 |

Note: Data is for the analogous compound 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

Chemical Reactivity and Functional Group Transformations of 4 Bromo N 4 Methylphenyl Benzamide

Reactivity at the Aryl Bromide Moiety

The bromine atom attached to the benzoyl ring is a key functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in 4-bromo-N-(4-methylphenyl)benzamide is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new C-C bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly effective.

In a typical Suzuki-Miyaura reaction, this compound can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalyst, often a palladium(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the oxidative addition of the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product. acs.org The choice of base, solvent, and temperature is crucial for achieving high yields.

While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar N-aryl benzamides and bromophenyl amides serves as a reliable model. For instance, the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with various arylboronic acids using Pd(PPh₃)₄ and potassium phosphate (B84403) (K₃PO₄) as the base has been shown to proceed in moderate to good yields (43–83%). acs.org Similarly, robust palladium catalysts have been used for the cross-coupling of N-acetyl/benzyl benzamides with aryl boronic acids.

A representative set of conditions for the Suzuki-Miyaura coupling of this compound is detailed in the table below, based on established protocols for similar substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Reported Yield Range (%) acs.org |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90-110 | 70-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 60-75 |

| Vinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 55-70 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a nucleophile. This reaction is generally less common than electrophilic substitution on aromatic rings and requires specific conditions. science.gov The SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. askfilo.com

For an SNAr reaction to be favorable, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. scientificupdate.com In this compound, the carbonyl group of the amide acts as a moderate electron-withdrawing group, activating the para-positioned bromine atom. This activation is less pronounced than that provided by a nitro group, meaning more forcing conditions (e.g., strong nucleophiles and high temperatures) are typically required for the reaction to proceed at a reasonable rate. scientificupdate.comchemspider.com

The reaction rate is often dependent on the stability of the Meisenheimer intermediate. The para-directing effect of the carbonyl group helps to delocalize the negative charge of the intermediate, making the substitution possible.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-methoxy-N-(4-methylphenyl)benzamide | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (NH₃) or Amines (RNH₂) | 4-amino-N-(4-methylphenyl)benzamide | High pressure and temperature, often with a copper catalyst (Ullmann condensation) |

| Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-N-(4-methylphenyl)benzamide | Polar aprotic solvent (e.g., DMF) |

Transformations at the Amide Linkage

The amide bond is a robust functional group but can be transformed under specific chemical conditions.

Hydrolysis Reactions

The amide linkage in this compound is resistant to hydrolysis under neutral conditions. acs.org However, it can be cleaved under forcing acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating the compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields 4-bromobenzoic acid and 4-methylanilinium salt.

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., aqueous NaOH) at elevated temperatures promotes the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of 4-bromobenzoate (B14158574) salt and 4-methylaniline.

N-Alkylation or Acylation Reactions

The secondary amide contains an N-H bond that can be deprotonated with a strong base, and the resulting amidate anion can be alkylated or acylated. Direct N-alkylation of amides can be challenging due to the potential for O-alkylation. However, specific methods have been developed to favor N-alkylation. For instance, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient method. researchgate.net Another approach involves deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide.

Modifications on the Methylphenyl Ring (e.g., Oxidation of the Methyl Group)

The methyl group on the p-tolyl moiety is a potential site for oxidation. Vigorous oxidation of alkylbenzenes using strong oxidizing agents like acidic or alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the alkyl group into a carboxylic acid. ncert.nic.in In this case, the methyl group of this compound could be oxidized to a carboxylic acid, yielding 4-(4-bromobenzamido)benzoic acid.

This transformation requires careful control of reaction conditions to avoid undesired side reactions. The aryl bromide and the amide linkage are generally stable to permanganate oxidation, but harsh conditions could potentially lead to cleavage of the amide bond. askfilo.com A procedure using KMnO₄ in a pyridine (B92270)/water mixture at elevated temperatures has been used for the oxidation of a methyl group on a complex anthraquinone (B42736) structure, although the yield was modest (23%), with a significant amount of starting material recovered. chemspider.com This indicates that achieving selective and high-yielding oxidation of the methyl group in the presence of other functionalities can be challenging.

Alternative, more selective methods such as electrochemical oxidation have also been developed for the benzylic oxidation of methylarenes, which could potentially be applied to this substrate.

Coordination Chemistry and Metal Complex Formation of this compound

The coordination chemistry of this compound is dictated by the presence of the amide functional group (-C(O)NH-), which offers potential binding sites for metal ions. The lone pair of electrons on the carbonyl oxygen and the nitrogen atom, as well as the acidic nature of the N-H proton, allow this molecule to act as a versatile ligand. Its coordination behavior can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the bromo and methylphenyl substituents.

Ligand Properties and Characterization

This compound possesses the key characteristics of a classic amide ligand. The primary coordination is expected to occur through the carbonyl oxygen atom, which is the most common binding site for amides due to its higher Lewis basicity compared to the nitrogen atom. nih.gov Upon coordination, a shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the infrared (IR) spectrum is anticipated, providing a clear diagnostic marker for complex formation. For simple amide-metal complexes, this shift is typically in the range of 15-60 cm⁻¹. researchgate.net

Deprotonation of the amide nitrogen (N-H) can lead to the formation of an amidate anion. This deprotonation is often facilitated by the presence of a base or through reaction with organometallic precursors. The resulting amidate can then act as a bidentate ligand, coordinating to a metal center through both the carbonyl oxygen and the nitrogen atom, forming a stable five-membered chelate ring. This bidentate coordination mode significantly enhances the stability of the resulting metal complex.

The electronic properties of the aryl substituents can influence the ligand's coordination ability. The electron-withdrawing bromo group on the benzoyl ring can slightly decrease the electron density on the carbonyl oxygen, potentially affecting its donor strength. Conversely, the electron-donating methyl group on the N-phenyl ring increases the electron density on the nitrogen atom, which could facilitate deprotonation and subsequent N-coordination.

Metal Chelation Studies and Binding Modes

While specific metal chelation studies for this compound are not extensively documented, its binding modes can be inferred from the well-established coordination chemistry of other N-aryl benzamides. Two primary binding modes are expected: monodentate and bidentate.

Monodentate Coordination:

In its neutral form, this compound is expected to act as a monodentate ligand, coordinating to a metal center exclusively through the carbonyl oxygen atom (κO-coordination). This is a common coordination mode for amides with various metal halides, such as zinc(II) chloride. nih.gov In such complexes, the metal center is typically surrounded by one or more benzamide (B126) ligands and other co-ligands, such as halides or solvent molecules. The resulting geometry around the metal center is often tetrahedral or octahedral. nih.gov

A study on zinc(II) chloride complexes with various benzamides and toluamides revealed that these ligands coordinate as monodentate O-bonded ligands, forming approximately tetrahedral zinc(II) centers. nih.gov The crystal structures showed intramolecular hydrogen bonds between the amide N-H group and either a neighboring amide oxygen or a chloride ligand, which helps to stabilize the complex. nih.gov

Bidentate Coordination:

Upon deprotonation of the amide proton, this compound can act as a bidentate N,O-donor ligand. This mode of coordination leads to the formation of a stable five-membered chelate ring with the metal ion. This is often observed in complexes with transition metals like titanium, zirconium, and hafnium, where the reaction is carried out with metal amide precursors. nih.gov

For instance, in studies with sterically demanding N-aryl adamantyl-carboxamides, both monodentate O-coordination and bidentate N,O-coordination have been observed. nih.gov The bidentate coordination mode often leads to distorted octahedral geometries around the metal center due to the small bite angle of the amidate ligand. nih.gov

The table below presents representative crystallographic data for a related benzamide complex, dichloridobis(4-methylbenzamide-κO)zinc(II), which illustrates the typical bond lengths and angles for a monodentate O-bonded benzamide ligand.

| Parameter | Value |

| Coordination Geometry | Tetrahedral |

| Zn-O Bond Length (Å) | 2.02 - 2.04 |

| Zn-Cl Bond Length (Å) | 2.20 - 2.22 |

| O-Zn-O Angle (°) | ~98 |

| Cl-Zn-Cl Angle (°) | ~117 |

| O-Zn-Cl Angle (°) | 105 - 112 |

Data derived from a representative structure of a related benzamide complex. nih.gov

The following table provides hypothetical but expected IR spectral data changes for this compound upon coordination to a metal ion in both monodentate and bidentate modes.

| Vibrational Mode | Free Ligand (cm⁻¹) | Monodentate (κO) Complex (cm⁻¹) | Bidentate (N,O) Complex (cm⁻¹) |

| ν(N-H) | ~3300 | ~3300 (slight shift) | Absent |

| ν(C=O) | ~1650 | 1620 - 1635 (shift to lower frequency) | 1580 - 1600 (significant shift to lower frequency) |

| ν(C-N) | ~1240 | 1250 - 1260 (shift to higher frequency) | 1300 - 1320 (significant shift to higher frequency) |

Expected values based on typical shifts observed for amide coordination. researchgate.net

Structure Activity Relationship Sar at the Molecular Level for Benzamide Scaffolds

Influence of Substituent Nature and Position on Molecular Geometry and Conformation

The central amide linkage (-CONH-) is a key structural feature. In related benzanilide (B160483) structures, this amide group is often not coplanar with the aromatic rings. For instance, in 4-methyl-N-(4-methylphenyl)benzamide, the central amide group is tilted with respect to the benzoyl ring by a dihedral angle of 32.3 (5)°. nih.gov The two aromatic rings themselves are also not in the same plane, exhibiting a significant dihedral angle between them. In 4-methyl-N-(4-methylphenyl)benzamide, this angle is 59.6 (5)°. nih.gov Similarly, in N-(4-methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41 (5)°. researchgate.net

The position of the substituent is also critical. For example, moving a nitro group on the anilide portion of N-phenylbenzamides from the para to the meta position has been shown to enhance antischistosomal potency, highlighting the importance of substituent placement for biological activity. nih.govresearchgate.net

| Compound | Dihedral Angle between Amide Group and Benzoyl Ring (°) | Dihedral Angle between Aromatic Rings (°) | Reference |

|---|---|---|---|

| 4-Methyl-N-(4-methylphenyl)benzamide | 32.3 (5) | 59.6 (5) | nih.gov |

| N-(4-Methylphenyl)benzamide | 20.5 (1) | 63.41 (5) | researchgate.net |

| 4-Bromo-N-(2-hydroxyphenyl)benzamide | 25.42 (19) | 80.7 (2) | nih.gov |

Electronic and Steric Effects of Substituents on Chemical Reactivity and Stability

The electronic and steric effects of substituents are fundamental to understanding the chemical reactivity and stability of benzamide (B126) derivatives.

Electronic Effects: The bromine atom in 4-bromo-N-(4-methylphenyl)benzamide is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also donate electron density to the aromatic ring through resonance (mesomeric effect). The para-positioning of the bromine atom maximizes its resonance effect. These electronic influences can affect the reactivity of the amide bond and the aromatic rings. For instance, electron-withdrawing groups on the benzoyl ring can increase the acidity of the N-H proton and influence the susceptibility of the carbonyl carbon to nucleophilic attack. Studies on halogenated biphenyls have shown that the net polarizability of the molecule is a key factor for receptor binding. nih.gov Electron-donating substituents on iodobenzene (B50100) have been found to accelerate the reaction rate in some reactions, while they decrease reactivity for styrene (B11656) derivatives. researchgate.net

Steric Effects: Steric hindrance, caused by the physical size of substituents, plays a significant role in determining molecular conformation and reactivity. The bromine atom and the tolyl group can restrict rotation around the amide bond, favoring certain conformations. In some systems, the steric effects of bulky substituents can have a more pronounced effect on the molecular geometry than electronic effects. researchgate.net While steric effects are often thought to be the dominant factor in determining the stability of different isomers and conformers, studies have shown that electronic effects can also play a crucial, and sometimes overriding, role. nih.govrsc.orgchemrxiv.org For example, in dihalobenzenes, meta isomers are often the most stable, which is attributed to the absence of certain electronic interactions between the substituents. nih.gov

Conformational Preferences and Their Role in Molecular Recognition and Intermolecular Interactions

The specific three-dimensional arrangement, or conformation, of a molecule is critical for its ability to recognize and interact with biological targets. For flexible molecules like this compound, multiple conformations may exist in equilibrium.

The "induced fit" and "conformational selection" models are two prominent theories explaining molecular recognition. nih.gov The conformational selection model posits that a protein's binding site exists as an ensemble of conformations, and the ligand binds to a pre-existing complementary conformation. nih.govnih.gov Therefore, the conformational preferences of this compound in solution are a key determinant of its biological activity.

Intermolecular interactions are the forces that hold molecules together in the solid state and are also crucial for ligand-receptor binding. For benzamide derivatives, key intermolecular interactions include:

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of many benzamides, molecules are linked into chains or more complex networks by N-H···O hydrogen bonds. nih.govresearchgate.netresearchgate.net

π-π Stacking: The aromatic rings of the benzamide scaffold can interact with each other through π-π stacking interactions. researchgate.netresearchgate.netrsc.orgnih.gov These interactions, where the electron-rich π systems of the rings overlap, contribute to the stability of the crystal structure and can be important for binding to aromatic residues in a protein's active site.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species.

Systematic Structural Modifications and Their Impact on Molecular Interaction Profiles

Systematic modification of the benzamide scaffold is a common strategy in drug discovery to optimize activity and selectivity. By altering substituents on the aromatic rings, researchers can fine-tune the molecule's properties.

For example, a study on N-phenylbenzamides as antischistosomal agents demonstrated that electron-withdrawing substituents were generally beneficial for potency. nih.gov The replacement of two carbon atoms in an active compound with nitrogen atoms to form a pyridazine-containing analog resulted in a complete loss of activity, highlighting the sensitivity of the interaction profile to subtle structural changes. nih.gov

In another series of 2-phenoxybenzamides with antiplasmodial activity, replacing a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group decreased activity. mdpi.com However, shifting a substituent from the meta to the para position on the N-phenyl ring led to a significant increase in activity and selectivity. mdpi.com These examples underscore how systematic structural modifications can have a profound impact on the molecular interaction profile and, consequently, the biological activity. Such studies help in building a comprehensive SAR that can guide the design of new, more effective compounds. nih.gov

| Scaffold | Modification | Impact on Activity | Reference |

|---|---|---|---|

| N-phenylbenzamide | Shift of NO₂ from para to meta on anilide | Enhanced potency | nih.gov |

| N-phenylbenzamide | Replacement of two carbons with nitrogens (pyridazine formation) | Abolished activity | nih.gov |

| 2-Phenoxybenzamide | Replacement of 4-fluorophenoxy with 4-phenoxy | Decreased activity | mdpi.com |

| 2-Phenoxybenzamide | Shift of substituent from meta to para on N-phenyl ring | Increased activity and selectivity | mdpi.com |

Computational Approaches in SAR Derivation (e.g., QSAR descriptors focused on molecular properties)

Computational methods are invaluable tools for elucidating SAR and guiding drug design. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govbiointerfaceresearch.com

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. Descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices and Kier's shape index. nih.gov

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges. scholars.direct

Thermodynamic descriptors: Properties like logP (lipophilicity) and polar surface area (PSA) are important for predicting a molecule's pharmacokinetic behavior. ijpsr.com

For benzamide and related scaffolds, QSAR studies have successfully modeled antimicrobial and other biological activities. nih.govresearchgate.net For instance, a QSAR study on substituted benzamides found that their antimicrobial activity could be modeled using topological descriptors. nih.gov Another study on benzimidazole (B57391) derivatives identified the dipole moment, HOMO energy, and the smallest negative charge as key descriptors for anthelmintic activity. scholars.direct

In addition to QSAR, other computational techniques like molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the interactions between a ligand and its target protein at an atomic level. bohrium.comnih.gov These methods help in understanding the binding mode and can explain the observed SAR. For example, computational studies on benzamide derivatives targeting the FtsZ protein helped to understand the structural features required for broad-spectrum activity. nih.gov

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of new benzamide-based therapeutic agents. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-bromo-N-(4-methylphenyl)benzamide in academic laboratories?

Methodological Answer: Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, catalyst selection) and purification techniques. For example:

- Reaction Design : Use coupling agents like EDCI/HOBt for amide bond formation between 4-bromobenzoic acid and 4-methylaniline under anhydrous conditions (DMF or THF solvent) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), while column chromatography (silica gel, hexane/EtOAc gradient) resolves byproducts like unreacted starting materials .

- Yield Improvement : Continuous flow reactors enhance mixing efficiency and reduce side reactions (e.g., bromine displacement) compared to batch reactors .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

- NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl; δ 2.3 ppm for methyl group) and amide NH resonance (δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 290.0 (exact mass: 289.01 g/mol) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- XRD : Compare experimental unit cell parameters (e.g., a = 23.4258 Å, b = 5.6473 Å for similar benzamides) with Cambridge Structural Database entries to verify packing .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

- Polar Solvents : DMSO or DMF (solubility >50 mg/mL) for biological assays; monitor stability via HPLC to detect hydrolysis (amide bond cleavage at pH < 3 or >10) .

- Nonpolar Media : Use toluene or dichloromethane for photostability tests under UV light (λ = 254 nm); degradation products include debrominated analogs .

Q. Which chemical reactions are most relevant for functionalizing this compound?

Methodological Answer:

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids (e.g., for SAR studies in kinase inhibitors) .

- Nucleophilic Substitution : React with NaN₃ to generate an azide intermediate for click chemistry applications .

- Reduction : LiAlH₄ reduces the amide to amine, enabling further alkylation or acylation .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., PARP-1 inhibition, IC₅₀ determination via NAD+ depletion monitoring) .

- Cellular Uptake : Radiolabel the bromine with ⁷⁷Br for tracking in cancer cell lines (e.g., HeLa) using autoradiography .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in reported molecular conformations of this compound derivatives?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to model torsional angles (e.g., dihedral angle between benzamide and methylphenyl groups = 73.97° vs. 25.42° in similar structures) .

- Hydrogen Bond Analysis : Identify O–H···O and N–H···O interactions (2.8–3.0 Å) that stabilize polymorphs, explaining discrepancies in melting points .

Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound’s anticancer potential?

Methodological Answer:

- Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to modulate electron-withdrawing effects; compare IC₅₀ values in MTT assays .

- Methyl Group Positioning : Synthesize ortho-, meta-, and para-methyl analogs to assess steric effects on target binding (e.g., PARP-1 vs. PARP-2 selectivity) .

Q. How can computational modeling predict metabolite formation and toxicity?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to map interactions with CYP450 isoforms (e.g., CYP3A4-mediated N-demethylation pathways) .

- ADMET Prediction : SwissADME calculates logP (2.8) and topological polar surface area (61.2 Ų) to forecast blood-brain barrier permeability .

Q. What experimental designs address discrepancies in reported enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive (Ki = 1.2 µM) vs. non-competitive inhibition (e.g., for HDACs) .

- Isothermal Titration Calorimetry (ITC) : Measure binding entropy (ΔS = −45 J/mol·K) to confirm hydrophobic interactions with target proteins .

Q. How can researchers optimize synthetic routes for deuterated analogs used in mechanistic studies?

Methodological Answer:

- Deuterium Exchange : Use D₂O/NaOD under reflux to replace NH protons in the amide group (99% deuteration confirmed by ¹H NMR) .

- Catalyst Screening : Test Pd/C vs. Raney Ni for H/D exchange on the methyl group; GC-MS monitors isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.